

In-Depth Technical Guide to Di(2-ethylhexyl) phthalate (DEHP)

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Compound of Interest

Compound Name: DEHP (Standard)

Cat. No.: B3432823

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This technical guide provides a comprehensive overview of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer, detailing its fundamental properties, toxicological profile, and the molecular pathways it influences. The information is intended to support research and development activities by providing key data and experimental insights.

Core Properties of DEHP

DEHP, or Bis(2-ethylhexyl) phthalate, is a manufactured chemical primarily used to impart flexibility to polyvinyl chloride (PVC) products.^[1] It is a colorless, oily liquid with a slight odor.^[2]

Property	Value	Reference
CAS Number	117-81-7	[3][4][5][6][7]
Molecular Formula	C24H38O4	[3][4][5]
Molecular Weight	390.56 g/mol	[3][4][5]
Appearance	Colorless viscous liquid	[1][2]
Solubility in Water	Insoluble to slightly soluble	[1][2][8]
Melting Point	-50 °C to -47 °C	[4][9]
Boiling Point	384 °C to 386 °C	[2][4][5]
Density	~0.985 g/mL at 20 °C	[5]
Log Kow (Octanol-Water Partition Coefficient)	7.5 to 7.6	[2][10]

Toxicological Profile and Signaling Pathways

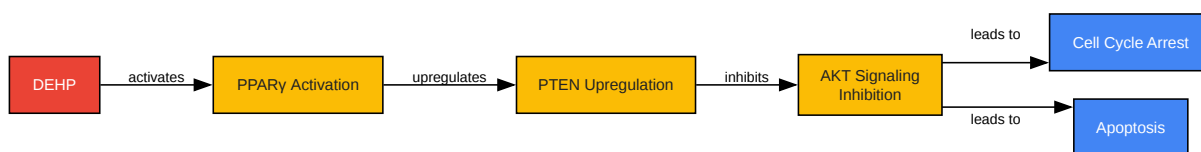
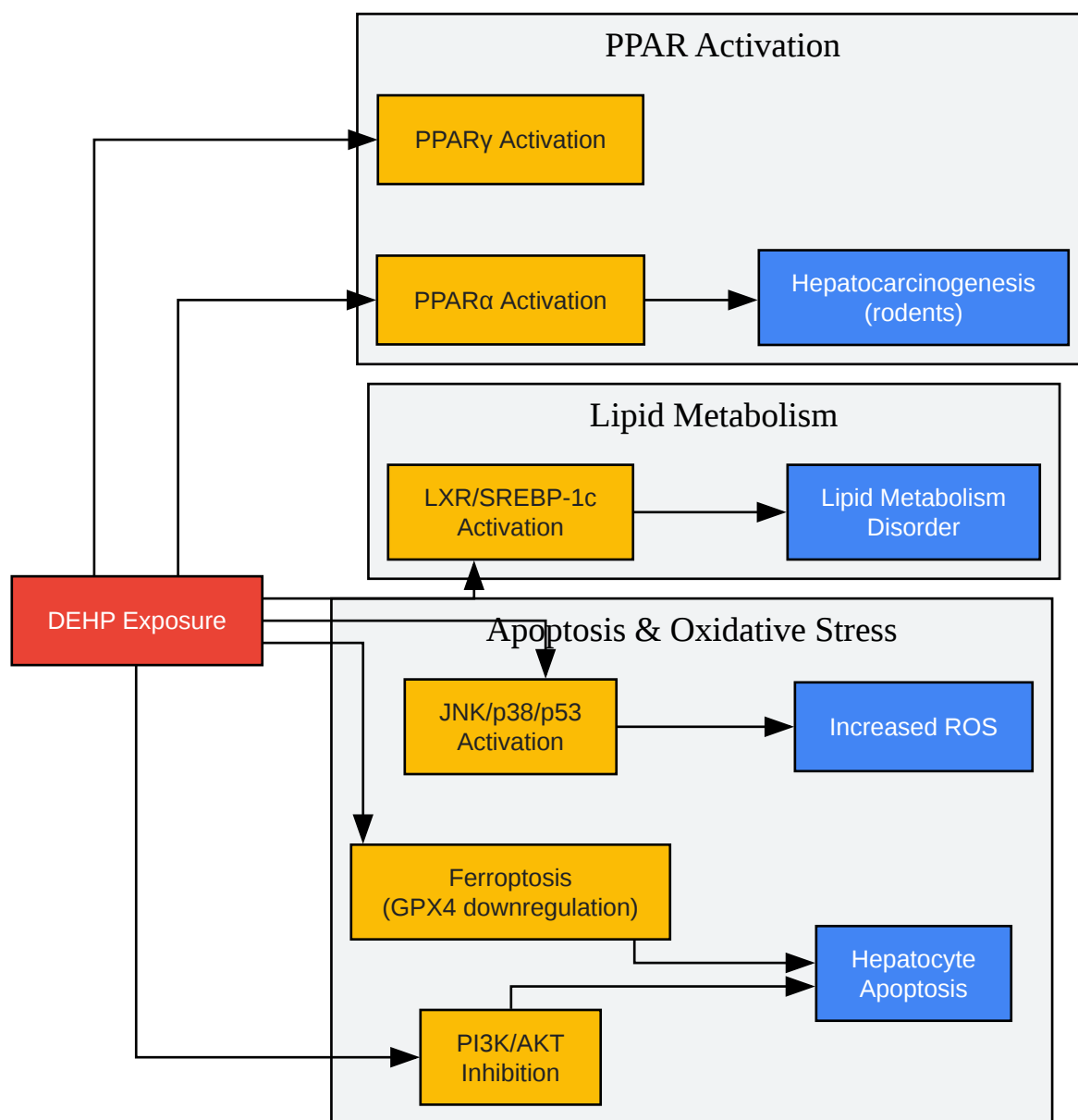
DEHP is recognized as an endocrine disruptor and has been shown to exert a range of toxic effects on various organ systems.[3][11][12] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is often implicated in its biological activity.[8][10] Key toxicological findings and the signaling pathways involved are summarized below.

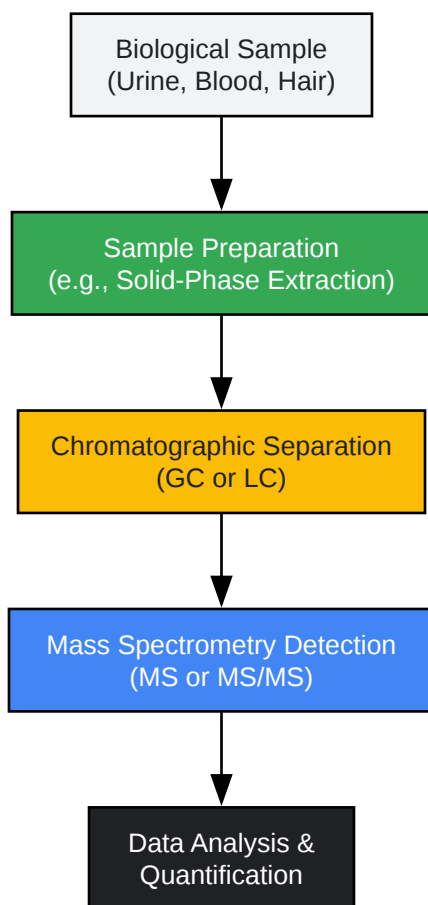
Hepatic Effects

DEHP exposure has been linked to liver damage, including hepatomegaly, steatosis, and the promotion of hepatocellular carcinomas in rodent models.[6][13][14] Several signaling pathways are implicated in these effects:

- **PPAR Activation:** DEHP and its metabolites can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α and PPAR γ . [8][9][10] Activation of PPAR α is a key mechanism in DEHP-induced rodent hepatocarcinogenesis. [8][10]
- **LXR/SREBP-1c Pathway:** DEHP can induce lipid metabolism disorders by activating the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway. [13]

- **PI3K/AKT Pathway:** Studies have shown that DEHP can inhibit the PI3K/AKT signaling axis, which promotes hepatocyte apoptosis.[\[2\]](#)
- **JNK/p38/p53 Pathway:** DEHP exposure can activate the JNK/p38 MAPK/p53 signaling pathway, leading to an increase in reactive oxygen species (ROS) and subsequent hepatotoxicity.[\[15\]](#)
- **Ferroptosis:** Recent evidence suggests that DEHP can induce liver injury by promoting ferroptosis through the downregulation of Glutathione Peroxidase 4 (GPX4).[\[16\]](#)





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